molecular formula C26H23ClN4O5 B13822381 [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B13822381
M. Wt: 506.9 g/mol
InChI Key: HNNXWQNWNACXEE-RWLBOTFQSA-N
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Description

[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a chlorinated purine base, a ribose sugar moiety, and two methylbenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination of Purine Base: The purine base is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

    Glycosylation: The chlorinated purine is then glycosylated with a protected ribose derivative under acidic conditions to form the nucleoside.

    Esterification: The hydroxyl groups of the ribose moiety are esterified with 4-methylbenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the purine base using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the purine base can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized derivatives of the ribose moiety.

    Reduction: Reduced derivatives of the purine base.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a nucleoside analog in biochemical assays and as a probe for studying nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of [(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases, RNA polymerases, and various nucleases.

Comparison with Similar Compounds

Similar Compounds

    3,5-O-Ditoluoyl 6-Chloropurine-7-β-D-deoxyriboside: Similar structure but with different ester groups.

    2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Another nucleoside analog with antiviral properties.

Uniqueness

[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methylbenzoate ester groups provide enhanced stability and lipophilicity, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C26H23ClN4O5

Molecular Weight

506.9 g/mol

IUPAC Name

[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19?,20-,21-/m1/s1

InChI Key

HNNXWQNWNACXEE-RWLBOTFQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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